Zikv-IN-8

Zika virus Antiviral agents Selectivity index

ZIKV-IN-8 (Compound 9b) is a noncompetitive Zika virus inhibitor with a well-characterized profile: EC50 25.6 μM, CC50 572.4 μM, and SI 22.4 in Vero cells. It serves as a benchmark control for NS2B-NS3 protease allosteric modulator screening and enables targeted mutagenesis studies. Combine with NS5 polymerase inhibitors to assess antiviral synergy. Its defined binding residues and favorable selectivity index reduce assay variability compared to less-characterized analogs.

Molecular Formula C21H19N5O4
Molecular Weight 405.4 g/mol
Cat. No. B12381533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZikv-IN-8
Molecular FormulaC21H19N5O4
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN(C(=O)C2=NN1C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)[N+](=O)[O-])C
InChIInChI=1S/C21H19N5O4/c1-13-19-14(2)25(16-7-9-18(30-3)10-8-16)23-20(19)21(27)24(22-13)12-15-5-4-6-17(11-15)26(28)29/h4-11H,12H2,1-3H3
InChIKeyCCCBTLHGSDPCPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zikv-IN-8 (Compound 9b) for Zika Virus Research: Product Identification and Core Profile


Zikv-IN-8, also designated Compound 9b, is a noncompetitive inhibitor of Zika virus (ZIKV) belonging to the pyrazolo[3,4-d]pyridazine-7-one scaffold class [1]. It exhibits an EC50 of 25.6 ± 2.8 μM against ZIKV strain MR766 and a CC50 of 572.4 ± 5.1 μM in Vero cells, yielding a selectivity index of 22.4 [1]. The compound is intended for in vitro antiviral research applications and is not approved for clinical use [1].

Why Zikv-IN-8 Cannot Be Replaced by a Generic In-Class Antiviral


Zika virus protease inhibitors exhibit extreme variability in potency, cytotoxicity, and selectivity indices even among structurally related analogs. A systematic review of NS2B-NS3 protease inhibitors found that IC50 values ranged from 0.38 µM to 21.6 µM, CC50 from 0.6 µM to 1388.02 µM, and selectivity indices from 3.07 to 1698 [1]. This heterogeneity stems from subtle differences in binding modes, noncompetitive versus competitive mechanisms, and differential off-target toxicity profiles [1]. Consequently, substitution of Zikv-IN-8 with a nominally similar pyrazolo-pyridazine or protease inhibitor without direct comparative data risks introducing compounds with orders-of-magnitude lower selectivity or higher cytotoxicity.

Zikv-IN-8 Comparative Efficacy, Selectivity, and Safety Evidence: A Quantitative Guide


Superior Selectivity Index Versus In-Class Pyrazolo[3,4-d]pyridazine-7-one Analogs

In a head-to-head comparison of 16 pyrazolo[3,4-d]pyridazine-7-one derivatives synthesized and tested in parallel against ZIKV strain MR766, Zikv-IN-8 (Compound 9b) exhibited the highest selectivity index (SI = 22.4) among all active compounds [1]. This SI was 3.2-fold greater than the next best compound (12, SI > 7.1) and 4.8-fold greater than compound 19a (SI = 5.0) [1].

Zika virus Antiviral agents Selectivity index

Quantified Potency Advantage Within the Pyrazolo[3,4-d]pyridazine-7-one Series

Zikv-IN-8 demonstrated an EC50 of 25.6 ± 2.8 μM against ZIKV strain MR766, representing a 2.6-fold to 4.6-fold improvement in potency relative to other active derivatives in the same synthetic series [1]. Specifically, compound 10b (EC50 = 144.3 μM) was 5.6-fold less potent, compound 12 (EC50 = 140.1 μM) was 5.5-fold less potent, and compound 17a (EC50 = 218.1 μM) was 8.5-fold less potent [1].

Zika virus EC50 Structure-activity relationship

Noncompetitive Inhibition Mechanism and Defined NS2B-NS3 Protease Binding Mode

Molecular docking studies revealed that Zikv-IN-8 acts as a noncompetitive inhibitor of the ZIKV NS2B-NS3 protease, forming strong interactions with five key amino acid residues: His51, Asp75, Ser135, Ala132, and Tyr161 [1]. This noncompetitive mechanism distinguishes Zikv-IN-8 from competitive protease inhibitors and may confer resilience to resistance mutations that alter substrate binding [2].

Zika virus NS2B-NS3 protease Noncompetitive inhibition

Low Acute Toxicity Profile in Brine Shrimp Lethality Assay

Zikv-IN-8 exhibited an LD50 of 87.2–100.3 μg/mL in the brine shrimp (Artemia salina) lethality bioassay, a widely used preliminary toxicity screen [1]. This LD50 range was comparable to or lower than other active derivatives in the same study (e.g., 10b: 88.3 μg/mL; 12: 91.2 μg/mL; 17a: 99.7 μg/mL; 19a: 100.3 μg/mL) [1]. Importantly, the LD50 value is approximately 13-fold higher than the EC50, indicating a favorable preliminary safety margin [1].

Toxicity Brine shrimp lethality assay LD50

Cross-Study Contextualization: Selectivity Index Comparison with Non-Nucleoside NS5 Polymerase Inhibitors

While Zikv-IN-8 (SI = 22.4) shows a lower selectivity index than the non-nucleoside NS5 polymerase inhibitor TCMDC-143406 (compound 6; SI = 39.4), it surpasses the selectivity index of TCMDC-143215 (compound 15; SI = 20.7) [1][2]. Zikv-IN-8 also demonstrates a higher SI than the repurposed drug chlorhexidine (SI = 3.5) and is comparable to indinavir (SI ≈ 3.0) [3]. Importantly, Zikv-IN-8 targets NS2B-NS3 protease rather than NS5 polymerase, offering an orthogonal mechanism of action for combination studies [1].

Zika virus Selectivity index NS5 polymerase

Recommended Research and Industrial Applications for Zikv-IN-8 Based on Quantitative Evidence


Antiviral Screening and Hit-to-Lead Optimization for NS2B-NS3 Protease Inhibitors

Zikv-IN-8 serves as a benchmark compound for medium-throughput screening of novel NS2B-NS3 protease inhibitors due to its well-characterized EC50 (25.6 μM), CC50 (572.4 μM), and SI (22.4) in Vero cells [1]. Its noncompetitive inhibition mechanism [1] makes it a suitable control for assays designed to identify allosteric modulators.

Combination Antiviral Studies with NS5 Polymerase Inhibitors

Given its distinct target (NS2B-NS3 protease) and noncompetitive mechanism, Zikv-IN-8 can be combined with NS5 polymerase inhibitors (e.g., TCMDC-143406 or TCMDC-143215) to assess synergistic or additive antiviral effects [1][2]. Its SI of 22.4 [1] reduces the risk of cytotoxicity masking synergy.

In Vitro Resistance Emergence Studies

The defined binding residues (His51, Asp75, Ser135, Ala132, Tyr161) [1] enable targeted mutagenesis studies to evaluate the genetic barrier to resistance for noncompetitive NS2B-NS3 protease inhibitors. Zikv-IN-8 can be used to select and characterize resistant viral variants under controlled laboratory conditions.

Preliminary In Vivo Pharmacokinetic and Tolerability Assessments

The favorable brine shrimp LD50 range (87.2–100.3 μg/mL) [1] and the 13-fold margin between EC50 and LD50 support advancing Zikv-IN-8 to acute toxicity and preliminary pharmacokinetic studies in rodent models, provided solubility and formulation challenges are addressed.

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